molecular formula C11H13NO2 B13188772 6-Benzylmorpholin-3-one

6-Benzylmorpholin-3-one

Cat. No.: B13188772
M. Wt: 191.23 g/mol
InChI Key: FYOBJUFRLVWHMN-UHFFFAOYSA-N
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Description

6-Benzylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C11H13NO2. It is a derivative of morpholine, a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylmorpholin-3-one typically involves the reaction of morpholine with benzyl bromide under basic conditions. One-pot synthetic protocols have been developed to construct morpholine derivatives efficiently. For instance, amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide, yield 3-substituted N-benzyl-morpholine-2-ones in good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthetic method mentioned above makes it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl ring or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various morpholine derivatives .

Scientific Research Applications

6-Benzylmorpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzylmorpholin-3-one involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, including those involved in cell cycle regulation and cytokinesis .

Comparison with Similar Compounds

  • N-Benzyl-morpholin-3-one
  • 4-Benzylmorpholin-3-one
  • Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Comparison: 6-Benzylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better efficacy in certain applications, such as enzyme inhibition and imaging .

Properties

IUPAC Name

6-benzylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOBJUFRLVWHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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